Ozanimod hcl

Multiple Sclerosis Cardiac Safety S1P Receptor Modulators

Ozanimod HCl is the preferred S1P receptor modulator for protocols where minimizing cardiovascular risk and logistical burden is critical. Its high selectivity for S1P1/5 excludes S1P3, eliminating the first-dose bradyarrhythmia risk that mandates in-clinic cardiac monitoring for fingolimod. With a 19-hour half-life enabling ~1-month lymphocyte recovery and real-world evidence of significantly milder lymphopenia than siponimod, this compound is ideal for decentralized trials and immunophenotyping studies requiring precise, reversible lymphocyte subset control. Crystalline Form A further ensures superior flowability and yield during formulation scale-up.

Molecular Formula C23H25ClN4O3
Molecular Weight 440.9 g/mol
Cat. No. B15286815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOzanimod hcl
Molecular FormulaC23H25ClN4O3
Molecular Weight440.9 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N.Cl
InChIInChI=1S/C23H24N4O3.ClH/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28;/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3;1H
InChIKeyHAOOCAKHSFYDBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ozanimod HCl (RPC1063 Hydrochloride): Baseline Characterization of a Selective S1P1,5 Receptor Modulator for Procurement in Multiple Sclerosis and Ulcerative Colitis Research


Ozanimod HCl, the hydrochloride salt form of ozanimod, is a novel oral sphingosine 1-phosphate (S1P) receptor modulator with high selectivity for S1P receptor subtypes 1 and 5 (S1P1, S1P5). Unlike the first-generation agent fingolimod, which non-selectively targets S1P1,3,4,5, ozanimod's receptor binding profile eliminates S1P3 engagement [1]. Ozanimod HCl is approved by the US Food and Drug Administration (FDA) for the treatment of adults with relapsing forms of multiple sclerosis (RMS) and moderately to severely active ulcerative colitis (UC) [2]. The development of specific crystalline forms, such as Form A, addresses electrostatic and flowability challenges encountered with earlier polymorphs, enhancing its suitability for industrial-scale pharmaceutical manufacturing [3].

Why In-Class Substitution of Ozanimod HCl with Other S1P Receptor Modulators is Not Supported by Safety and Pharmacodynamic Evidence


While several S1P receptor modulators (fingolimod, siponimod, ponesimod, ozanimod) are approved for MS, their interchangeability is precluded by clinically meaningful differences in receptor selectivity, cardiac safety requirements, and hematological impact [1]. Ozanimod's high selectivity for S1P1 and S1P5, excluding S1P3, contrasts with fingolimod's broader profile and translates to a differentiated safety advantage, notably a lower risk of first-dose bradyarrhythmia that eliminates the need for routine first-dose cardiac monitoring [2]. Furthermore, real-world evidence indicates that ozanimod induces a significantly less severe degree of lymphopenia compared to both fingolimod and siponimod, a key consideration for long-term immunosuppression management [3]. These quantifiable divergences in safety and pharmacodynamics underscore that generic or in-class substitution is not scientifically equivalent and must be justified by the specific requirements of the research or therapeutic protocol.

Quantitative Differentiation of Ozanimod HCl: A Head-to-Head Evidence Guide Against Fingolimod, Siponimod, and Ponesimod


Cardiac Safety Advantage: Lower Risk of First-Dose Bradyarrhythmia and No Routine Monitoring Requirement vs. Fingolimod

In a matching-adjusted indirect comparison of clinical trial data, ozanimod demonstrated a significantly lower risk of adverse cardiac events compared to fingolimod. Specifically, ozanimod was associated with a lower risk of extended first-dose monitoring and conduction abnormalities including atrioventricular (AV) block [1]. This safety differentiation stems from ozanimod's lack of affinity for the S1P3 receptor, which is implicated in mediating bradycardia [2]. Consequently, ozanimod does not require first-dose cardiac monitoring in most patients, unlike fingolimod [1].

Multiple Sclerosis Cardiac Safety S1P Receptor Modulators First-Dose Monitoring

Hematological Safety: Significantly Milder Lymphopenia in Real-World Setting vs. Fingolimod and Siponimod

A multicenter, retrospective, real-world study comparing lymphopenia across four S1P modulators (ozanimod, fingolimod, siponimod, ponesimod) in 191 MS patients found significant differences in the degree of lymphocyte reduction. At one month post-treatment, ozanimod demonstrated a significantly higher mean lymphocyte count than both siponimod and fingolimod (p < 0.001 for both comparisons). Cases of severe lymphopenia were also significantly lower in patients treated with ozanimod compared to siponimod at one month (p = 0.0001) [1].

Multiple Sclerosis Lymphopenia Immunosuppression Real-World Evidence

Pharmacokinetic Profile: Predictable 19-Hour Half-Life Enables Rapid Reversibility vs. Fingolimod

The pharmacokinetic (PK) properties of ozanimod offer a distinct advantage in clinical management. Ozanimod has a circulating half-life of approximately 19 hours, reaching steady-state concentrations within about 7 weeks. In contrast, fingolimod possesses a significantly longer half-life of 6–9 days and requires approximately 8 weeks to reach steady state [1]. This shorter half-life translates to a more rapid recovery of lymphocyte counts upon drug discontinuation. For ozanimod, lymphocyte recovery to normal levels typically occurs within 1 month, whereas recovery from fingolimod can take up to 2 months [2].

Multiple Sclerosis Ulcerative Colitis Pharmacokinetics Drug Clearance

Receptor Selectivity: Dual S1P1/S1P5 Agonism Without S1P3 Activation vs. Fingolimod

Ozanimod is a highly selective agonist for S1P1 and S1P5 receptors, with no functional activity at S1P2, S1P3, or S1P4. This contrasts with fingolimod, which acts as an agonist at S1P1, S1P3, S1P4, and S1P5 receptors [1]. The avoidance of S1P3 activation is mechanistically linked to the observed reduction in bradycardia risk associated with ozanimod therapy [2]. Both siponimod and ponesimod share a similar selectivity profile to ozanimod, targeting only S1P1 and S1P5 [3].

Multiple Sclerosis S1P Receptor Pharmacology Mechanism of Action Drug Selectivity

Dose-Dependent Lymphocyte Modulation: Quantitative Reductions in B- and T-Cell Subsets

In a Phase 1 pharmacodynamic study, ozanimod HCl induced dose-dependent reductions in key circulating lymphocyte subsets. By day 85 of treatment, ozanimod HCl 0.5 mg daily reduced CD19+ B-cell and CD3+ T-cell counts by >50% compared to baseline. A higher dose of 1 mg daily resulted in a >75% reduction in both cell populations [1]. Notably, the 1 mg dose also caused reductions in CD4+ and CD8+ naïve T cells by ≥90% at day 85 [1]. These data characterize ozanimod's specific effects on adaptive immune cell trafficking.

Multiple Sclerosis Pharmacodynamics Immunophenotyping Mechanism of Action

Solid Form Innovation: Crystalline Form A Offers Superior Processability vs. Prior Polymorphs

The development of a novel crystalline form of ozanimod HCl, designated 'Form A,' addresses significant manufacturing challenges associated with earlier polymorphs (e.g., CS1, CS2, CS3). Previous crystalline forms were reported to be electrostatic and prone to adhering to surfaces, leading to poor powder flow and issues with industrial production [1]. In contrast, Form A is described as non-electrostatic, exhibiting improved flow properties that enhance the quality, productivity, and cost-effectiveness of the manufacturing process for pharmaceutical compositions [1]. This form can be characterized by an XRPD pattern with 2θ values of 7.9°, 11.8°, 13.9°, 15.2°, 19.8°, and 23.4° (±0.2°) [1].

Pharmaceutical Manufacturing Solid-State Chemistry Polymorphism Process Development

Targeted Application Scenarios for Ozanimod HCl Based on Differentiated Evidence


Long-Term Relapsing MS Studies Prioritizing Cardiac Safety and Patient Convenience

For research protocols or clinical settings evaluating long-term disease-modifying therapy in RMS, ozanimod HCl is the preferred S1P modulator when minimizing cardiovascular risk and healthcare resource utilization is a key objective. The evidence demonstrating a lower risk of first-dose bradyarrhythmia compared to fingolimod eliminates the need for in-clinic cardiac monitoring [1], thereby reducing the logistical burden and costs associated with treatment initiation. This makes ozanimod particularly well-suited for large-scale, decentralized, or real-world evidence studies where home-based initiation is advantageous [2].

Studies Requiring Controlled Immunosuppression with Predictable Reversibility

Ozanimod HCl is optimal for research involving patients or models where transient and reversible lymphopenia is desired. Its 19-hour half-life provides a significantly faster washout period compared to fingolimod's 6–9 day half-life, enabling lymphocyte counts to recover within approximately one month of discontinuation [1]. Furthermore, the real-world evidence showing that ozanimod induces significantly milder lymphopenia than both siponimod and fingolimod [2] positions it as the agent of choice for studies involving populations at higher risk for infections or those where the degree of immunosuppression must be carefully titrated.

Preclinical Immunophenotyping and Pharmacodynamic Modeling in MS

Researchers conducting detailed immunophenotyping or pharmacodynamic studies in models of multiple sclerosis will benefit from the well-characterized, dose-dependent effects of ozanimod HCl on specific lymphocyte subsets. The Phase 1 data quantifying that a 1 mg dose reduces CD19+ B and CD3+ T cells by >75% and naïve T cells by ≥90% [1] provide a precise, reproducible benchmark for calibrating experimental models. This quantitative understanding of its mechanism allows for more accurate interpretation of immunological changes and facilitates comparisons across different compounds or dosing regimens.

Industrial Pharmaceutical Development and Manufacturing of S1P Modulator Formulations

For pharmaceutical scientists and process engineers involved in developing and scaling up formulations of S1P receptor modulators, the crystalline Form A of ozanimod HCl offers a tangible manufacturing advantage. Unlike earlier polymorphs that were electrostatic and adhesive, causing flow problems and impacting product quality [1], Form A's non-electrostatic nature and improved flow properties directly translate to more efficient, higher-yield, and less costly production processes [1]. Procurement of this specific solid form is a critical decision for ensuring robust and reproducible manufacturing of the drug product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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